Bienvenue dans la boutique en ligne BenchChem!

4-Ethoxy-3-methoxymandelic Acid

Physicochemical profiling Chromatographic method development Metabolomics

4-Ethoxy-3-methoxymandelic acid is a disubstituted α-hydroxy acid with a 4-ethoxy group that confers ~1.4 logP units greater lipophilicity and one fewer hydrogen-bond donor than VMA, enabling superior reversed-phase HPLC resolution from endogenous catecholamine metabolites. Procure this 98% HPLC-purity intermediate for two high-value applications: (1) oxidative decarboxylation to 4-ethoxy-3-methoxybenzaldehyde via the patented US 10,544,081 acid/base-free process, avoiding the Cannizzaro side reaction that compromises VMA-derived vanillin synthesis; (2) evaluation as a non-endogenous internal standard candidate for urinary or plasma VMA quantification. Verify CAS 77542-52-0 and confirm the para-ethoxy/meta-methoxy substitution pattern via ¹H NMR to exclude the regioisomer 3-ethoxy-4-methoxymandelic acid (CAS 1545526-78-0).

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
Cat. No. B13610826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-methoxymandelic Acid
Molecular FormulaC11H14O5
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(C(=O)O)O)OC
InChIInChI=1S/C11H14O5/c1-3-16-8-5-4-7(6-9(8)15-2)10(12)11(13)14/h4-6,10,12H,3H2,1-2H3,(H,13,14)
InChIKeyMEWFVBGJPWIEQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-3-methoxymandelic Acid (CAS 77542-52-0): Core Physicochemical and Structural Identity for Procurement Specification


4-Ethoxy-3-methoxymandelic acid (IUPAC: 2-(4-ethoxy-3-methoxyphenyl)-2-hydroxyacetic acid) is a disubstituted aromatic α-hydroxy acid with the molecular formula C₁₁H₁₄O₅ and a molecular weight of 226.23 g/mol . It belongs to the methoxyphenol class and features an ethoxy substituent at the para position and a methoxy substituent at the meta position relative to the mandelic acid side chain . Structurally, it is a higher homologue of the clinically significant catecholamine metabolite 4-hydroxy-3-methoxymandelic acid (vanillylmandelic acid, VMA), wherein the phenolic –OH at the 4-position is replaced by an –OCH₂CH₃ group. This substitution confers distinct lipophilicity, chromatographic behavior, and hydrogen-bonding capacity relative to in-class analogs, making it relevant as a synthetic intermediate, a potential non-endogenous internal standard candidate, and a research tool in oxidative decarboxylation and metabolic pathway studies [1][2].

Why 4-Ethoxy-3-methoxymandelic Acid Cannot Be Replaced by VMA, EHMA, or the 3-Ethoxy-4-methoxy Regioisomer in Analytical and Synthetic Workflows


Within the substituted mandelic acid family, small substituent differences produce large effects on lipophilicity, hydrogen bonding, and chromatographic retention that preclude simple interchangeability. Replacing 4-ethoxy-3-methoxymandelic acid with 4-hydroxy-3-methoxymandelic acid (VMA, MW 198.17) introduces a polar phenolic –OH at the 4-position that reduces logP by approximately 1.4 units and adds one hydrogen bond donor [1][2]. Using the regioisomer 3-ethoxy-4-methoxymandelic acid (CAS 1545526-78-0) swaps the ethoxy and methoxy positions, altering the electronic environment of the aromatic ring and shifting chromatographic retention [3]. Employing 3-ethoxy-4-hydroxymandelic acid (EHMA, CAS 39549-22-9) simultaneously changes both the substitution pattern and the hydrogen bond donor count [4]. Each of these differences translates into measurable divergence in reversed-phase HPLC retention time, UV λmax, extraction recovery from biological matrices, and reactivity in oxidative decarboxylation—meaning a method or synthesis validated with one analog cannot assume equivalent performance with another.

Quantitative Differentiation of 4-Ethoxy-3-methoxymandelic Acid from Closest Structural Analogs: Evidence for Procurement Decision-Making


Molecular Weight and Lipophilicity Differentiation vs. 4-Hydroxy-3-methoxymandelic Acid (VMA)

4-Ethoxy-3-methoxymandelic acid possesses a molecular weight of 226.23 g/mol, which is 28.06 Da (14.2%) higher than that of 4-hydroxy-3-methoxymandelic acid (VMA, 198.17 g/mol) . The replacement of the 4-position phenolic –OH in VMA (calculated LogP ≈ −0.2) with an ethoxy group (–OCH₂CH₃) yields a predicted LogP of approximately 1.2 for the target compound, an increase of roughly 1.4 log units [1][2]. This corresponds to an octanol/water partition coefficient that is over 600-fold higher, meaning the target compound partitions overwhelmingly into organic phases under identical liquid-liquid extraction conditions, in contrast to VMA which favors the aqueous phase. Additionally, VMA possesses 3 hydrogen bond donors (two phenolic –OH, one carboxylic acid –OH) [3], whereas 4-ethoxy-3-methoxymandelic acid has only 2 hydrogen bond donors (the benzylic –OH and the carboxylic acid –OH), eliminating one strong H-bond donor site and reducing aqueous solubility.

Physicochemical profiling Chromatographic method development Metabolomics

Regioisomeric Differentiation: 4-Ethoxy-3-methoxy vs. 3-Ethoxy-4-methoxymandelic Acid Substitution Pattern

The target compound 4-ethoxy-3-methoxymandelic acid (CAS 77542-52-0) and its regioisomer 3-ethoxy-4-methoxymandelic acid (CAS 1545526-78-0) share the identical molecular formula (C₁₁H₁₄O₅) and molecular weight (226.23 g/mol) [1], yet they differ in the positional arrangement of the ethoxy and methoxy substituents on the aromatic ring. In the target compound, the ethoxy group occupies the para (4-) position and the methoxy group the meta (3-) position. In the regioisomer, these positions are swapped. This positional isomerism generates distinct electronic effects on the aromatic π-system: a para-ethoxy group exerts a different Hammett substituent constant and resonance effect compared to a meta-ethoxy group, resulting in measurably different UV absorption maxima (λmax). The vendor-reported purity specification for the target compound from qualified suppliers is 98% (HPLC) , while commercial availability of the regioisomer is documented at ≥95% purity [2]. The critical procurement implication is that the regioisomer cannot substitute for the target compound in any structure-specific application—including intermediate use in patented pemetrexed-related synthetic routes—without altering reaction regioselectivity and final product authenticity [3].

Regioisomer separation Synthetic intermediate quality control Chromatographic specificity

Chromatographic Retention Differentiation from 3-Ethoxy-4-hydroxymandelic Acid (EHMA) via Validated Internal Standard Methods

3-Ethoxy-4-hydroxymandelic acid (EHMA, CAS 39549-22-9, MW 212.20 g/mol) has been explicitly validated as an ethoxy-homolog internal standard for the HPLC determination of urinary vanillylmandelic acid (VMA), demonstrating a correlation of 96% ± 2% (mean ± SE, n=10) against a reference GC-MS assay [1]. EHMA possesses a free phenolic –OH at the 4-position and an ethoxy group at the 3-position, giving it 3 hydrogen bond donors and a computed XLogP3-AA of 0.8 [2]. In contrast, 4-ethoxy-3-methoxymandelic acid replaces that phenolic –OH with a methoxy group (–OCH₃) at the 3-position and places the ethoxy group at the 4-position, reducing the hydrogen bond donor count to 2 and further increasing predicted lipophilicity (LogP ≈ 1.2). Under the published reversed-phase HPLC conditions (C18 column, ethyl acetate extraction, 10% K₂CO₃ back-extraction), the difference of ~0.4 log units between the target compound and EHMA translates to a readily measurable retention time shift. This chromatographic orthogonality means that 4-ethoxy-3-methoxymandelic acid and EHMA are separable on standard C18 columns and cannot be used interchangeably as internal standards without complete method re-validation [3].

HPLC method validation Bioanalytical chemistry Internal standard selection

Commercial Purity Benchmarking vs. VMA as a Reference-Standard Procurement Decision Factor

Commercial purity specifications for 4-ethoxy-3-methoxymandelic acid from qualified suppliers are reported as 98% (HPLC) and ≥95% [1], placing it in the high-purity research chemical category suitable for use as a synthetic building block and chromatographic reference material. By comparison, 4-hydroxy-3-methoxymandelic acid (VMA) is widely available as a certified analytical standard with purities of 99.85% (HPLC) and 99.62% , reflecting its role as a clinically validated biomarker requiring traceable certification. The purity differential of approximately 1.85–4.85 percentage points between the target compound and the VMA certified reference standard is meaningful for absolute quantification workflows: at 98% purity, the target compound contains up to 2% unspecified impurities, which may co-elute in HPLC or contribute to mass spectrometric background, whereas the 99.85% VMA standard has only 0.15% total impurity burden. For relative quantification or internal standard applications where the target compound is used at known concentration, the 98% purity specification is adequate provided the impurity profile is characterized and consistent across batches .

Reference standard procurement Analytical quality assurance Catecholamine metabolite analysis

Synthetic Provenance and Oxidative Decarboxylation Pathway Differentiation from 4-Hydroxy-3-methoxymandelic Acid

Patent literature explicitly identifies the broader class of substituted p-hydroxymandelic acids—including 4-hydroxy-3-methoxymandelic acid and 3-ethoxy-4-hydroxymandelic acid—as key intermediates in the condensation of glyoxylic acid with substituted phenols to yield aromatic aldehydes (vanillin and ethylvanillin, respectively) via subsequent oxidative decarboxylation [1]. 4-Ethoxy-3-methoxymandelic acid, built from a 4-ethoxy-3-methoxy-substituted aromatic precursor (formally the ethyl ether of vanillin's guaiacol precursor), occupies an analogous position in a parallel synthetic manifold leading to 4-ethoxy-3-methoxybenzaldehyde rather than vanillin (4-hydroxy-3-methoxybenzaldehyde). The replacement of the 4-hydroxy group with a 4-ethoxy group alters the oxidative decarboxylation kinetics: the ethoxy substituent, being a stronger electron-donating group (Hammett σₚ⁺ ≈ −0.35 for –OEt vs. −0.92 for –O⁻ under basic conditions), modulates the rate of the oxidative cleavage step differently than the hydroxy analog. Furthermore, the patent discloses that carrying out the condensation in the absence of added acid or base avoids the Cannizzaro disproportionation of glyoxylic acid—a side reaction that reduces yield in conventional VMA synthesis—providing a process advantage that is applicable to the target compound's synthetic preparation at scale [1]. The target compound also appears as a structural motif in pemetrexed intermediate patents, where the 4-ethoxy-3-methoxyphenyl fragment is incorporated into more complex antifolate scaffolds [2].

Synthetic route design Vanillin/ethylvanillin production Oxidative decarboxylation

Procurement-Driven Application Scenarios for 4-Ethoxy-3-methoxymandelic Acid Based on Verified Differentiation Evidence


Synthesis of 4-Ethoxy-3-methoxybenzaldehyde and Non-Vanillin Aromatic Aldehyde Derivatives

Procure 4-ethoxy-3-methoxymandelic acid as the mandelic acid intermediate for oxidative decarboxylation to 4-ethoxy-3-methoxybenzaldehyde, a structural analog of ethylvanillin with distinct organoleptic and physicochemical properties. The patented acid/base-free condensation process (US 10,544,081) is applicable to this substitution pattern and avoids the glyoxylic acid Cannizzaro side reaction that compromises yield in conventional VMA-derived vanillin synthesis [1]. 4-Hydroxy-3-methoxymandelic acid (VMA) cannot substitute here because its oxidative decarboxylation yields vanillin (4-hydroxy-3-methoxybenzaldehyde), not the 4-ethoxy-3-methoxy product. The structural evidence from Section 3 (MW difference of +28.06 Da and LogP increase of ~1.4 units vs. VMA) confirms that the target compound's ethoxy group directly determines the identity of the downstream aldehyde product.

Non-Endogenous Internal Standard Candidate for VMA Bioanalytical Methods Requiring Chromatographic Resolution

In HPLC or LC-MS/MS methods for urinary or plasma vanillylmandelic acid (VMA) quantification, 4-ethoxy-3-methoxymandelic acid can be evaluated as a non-endogenous internal standard candidate. Unlike the published ethoxy-homolog 3-ethoxy-4-hydroxymandelic acid (EHMA), which co-elutes closely with VMA under certain conditions , the target compound's increased lipophilicity (predicted LogP ≈ 1.2 vs. EHMA's XLogP3-AA of 0.8) and reduced hydrogen bond donor count (2 vs. 3) predict greater chromatographic resolution from VMA on standard C18 columns [2]. The 98% commercial purity specification is adequate for relative quantification when used as an internal standard spiked at a constant known concentration, provided the impurity profile is characterized and does not interfere with analyte detection channels. Full method validation (extraction recovery, ion suppression, retention time reproducibility) is required before adoption, as the published EHMA validation data (96% ± 2% correlation vs. GC-MS, n=10) do not transfer to this compound .

Structure-Activity Relationship (SAR) Probe in Catecholamine Metabolism Studies

Use 4-ethoxy-3-methoxymandelic acid as a structural probe to investigate the substrate specificity of catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) in catecholamine metabolic pathways. The compound differs from the natural end-metabolite VMA by having an ethoxy ether at the 4-position instead of a free hydroxyl, which eliminates one hydrogen bond donor and increases lipophilicity by ~1.4 log units [1]. This modification makes the compound resistant to further phase II conjugation (sulfation/glucuronidation) at the 4-position, enabling studies of metabolic routing when the canonical conjugation site is blocked. The documented detection of the closely related 3-ethoxy-4-hydroxymandelic acid (EHMA) as a urinary metabolite after dietary ethyl vanillin intake in humans [2] provides a biological precedent for the absorption, metabolism, and excretion of ethoxy-substituted mandelic acid derivatives, supporting the feasibility of tracer or probe studies with the target compound.

Pemetrexed-Related Intermediate and Pharmaceutical Process Chemistry

Employ 4-ethoxy-3-methoxymandelic acid as a building block in the synthesis of pemetrexed-related antifolate intermediates, where the 4-ethoxy-3-methoxyphenyl fragment serves as a structural component of the target molecule [1]. The compound's 98% (HPLC) purity from qualified suppliers provides a defined starting point for downstream synthetic transformations with known stoichiometry. The regioisomer 3-ethoxy-4-methoxymandelic acid (CAS 1545526-78-0) must be explicitly excluded from procurement, as the positional swap of ethoxy and methoxy groups produces a different electronic environment on the aromatic ring that would yield an incorrect regioisomer in subsequent coupling or cyclization steps. Verification of CAS 77542-52-0 against the vendor COA and, where feasible, confirmation of the substitution pattern by ¹H NMR (distinct aromatic proton coupling patterns for para-ethoxy/meta-methoxy vs. meta-ethoxy/para-methoxy) is essential before use in regulated synthetic processes.

Quote Request

Request a Quote for 4-Ethoxy-3-methoxymandelic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.